Gabapentin
CAS No.: 60142-96-3
VCID: VC0195806
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Gabapentin, also known by the brand name Neurontin, is an anticonvulsant medication primarily used to treat neuropathic pain and partial seizures in individuals with epilepsy . It is also prescribed off-label for conditions such as anxiety disorders, sleep problems, and bipolar disorder . Gabapentin is a commonly used medication for neuropathic pain caused by diabetic neuropathy, postherpetic neuralgia, and central pain . It has been available as a generic medication in the United States since 2004 . Gabapentin is considered a gabapentinoid drug because it is similar in structure and mechanism to other drugs in that class . Pregabalin is another GABA derivative that is structurally and functionally related to gabapentin . Gabapentin's primary mechanism involves decreasing the activity of the α2δ-1 protein, which reduces the release of excitatory neurotransmitters like glutamate, thus reducing excess excitation in neuronal networks within the spinal cord and brain . It is recommended as a first-line treatment for chronic neuropathic pain by various medical authorities, though its effectiveness varies among individuals, with about 30–40% experiencing meaningful benefit for diabetic neuropathy or postherpetic neuralgia . Common side effects include sleepiness and dizziness, with more serious side effects such as respiratory depression and allergic reactions possible . Beyond its approved uses, gabapentin is sometimes prescribed off-label for non-neuropathic pain, anxiety disorders, and sleep problems, particularly among the elderly . While gabapentin can be effective in treating sleep disorders resulting from underlying illnesses and in reducing alcohol withdrawal symptoms, there are concerns regarding its off-label use due to limited scientific evidence supporting its efficacy for many conditions, as well as the potential for misuse, physical, and psychological dependency . |
---|---|
CAS No. | 60142-96-3 |
Product Name | Gabapentin |
Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
IUPAC Name | 2-[1-(aminomethyl)cyclohexyl]acetic acid |
Standard InChI | InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12) |
Standard InChIKey | UGJMXCAKCUNAIE-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(CC(=O)O)CN |
Canonical SMILES | C1CCC(CC1)(CC(=O)O)CN |
Appearance | White to Off-White Solid |
Purity | > 95% |
Synonyms | 1-(aminomethyl)cyclohexaneacetic acid Apo Gabapentin Apo-Gabapentin ApoGabapentin Convalis gabapentin Gabapentin Hexal Gabapentin Ratiopharm Gabapentin Stada Gabapentin-ratiopharm Neurontin Novo Gabapentin Novo-Gabapentin NovoGabapentin PMS-Gabapentin |
Reference | Yagi T, Naito T, Mino Y, Umemura K, Kawakami J: Impact of concomitant antacid administration on gabapentin plasma exposure and oral bioavailability in healthy adult subjects. Drug Metab Pharmacokinet. 2012;27(2):248-54. Epub 2012 Jan 13. [PMID:22240839] Czapinski P, Blaszczyk B, Czuczwar SJ: Mechanisms of action of antiepileptic drugs. Curr Top Med Chem. 2005;5(1):3-14. doi: 10.2174/1568026053386962. [PMID:15638774] Patsalos PN, Berry DJ, Bourgeois BF, Cloyd JC, Glauser TA, Johannessen SI, Leppik IE, Tomson T, Perucca E: Antiepileptic drugs--best practice guidelines for therapeutic drug monitoring: a position paper by the subcommission on therapeutic drug monitoring, ILAE Commission on Therapeutic Strategies. Epilepsia. 2008 Jul;49(7):1239-76. doi: 10.1111/j.1528-1167.2008.01561.x. [PMID:18397299] Abou-Khalil BW: Antiepileptic Drugs. Continuum (Minneap Minn). 2016 Feb;22(1 Epilepsy):132-56. doi: 10.1212/CON.0000000000000289. [PMID:26844734] Bockbrader HN, Wesche D, Miller R, Chapel S, Janiczek N, Burger P: A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clin Pharmacokinet. 2010 Oct;49(10):661-9. doi: 10.2165/11536200-000000000-00000. [PMID:20818832] Goto M, Miyahara I, Hirotsu K, Conway M, Yennawar N, Islam MM, Hutson SM: Structural determinants for branched-chain aminotransferase isozyme-specific inhibition by the anticonvulsant drug gabapentin. J Biol Chem. 2005 Nov 4;280(44):37246-56. Epub 2005 Sep 1. [PMID:16141215] Dickens D, Webb SD, Antonyuk S, Giannoudis A, Owen A, Radisch S, Hasnain SS, Pirmohamed M: Transport of gabapentin by LAT1 (SLC7A5). Biochem Pharmacol. 2013 Jun 1;85(11):1672-83. doi: 10.1016/j.bcp.2013.03.022. Epub 2013 Apr 6. [PMID:23567998] Maneuf YP, Luo ZD, Lee K: alpha2delta and the mechanism of action of gabapentin in the treatment of pain. Semin Cell Dev Biol. 2006 Oct;17(5):565-70. Epub 2006 Sep 24. [PMID:17067834] Hendrich J, Van Minh AT, Heblich F, Nieto-Rostro M, Watschinger K, Striessnig J, Wratten J, Davies A, Dolphin AC: Pharmacological disruption of calcium channel trafficking by the alpha2delta ligand gabapentin. Proc Natl Acad Sci U S A. 2008 Mar 4;105(9):3628-33. doi: 10.1073/pnas.0708930105. Epub 2008 Feb 25. [PMID:18299583] Kukkar A, Bali A, Singh N, Jaggi AS: Implications and mechanism of action of gabapentin in neuropathic pain. Arch Pharm Res. 2013 Mar;36(3):237-51. doi: 10.1007/s12272-013-0057-y. Epub 2013 Feb 24. [PMID:23435945] Cheng JK, Chen CC, Yang JR, Chiou LC: The antiallodynic action target of intrathecal gabapentin: Ca2+ channels, KATP channels or N-methyl-d-aspartic acid receptors? Anesth Analg. 2006 Jan;102(1):182-7. [PMID:16368827] Martins DF, Prado MR, Daruge-Neto E, Batisti AP, Emer AA, Mazzardo-Martins L, Santos AR, Piovezan AP: Caffeine prevents antihyperalgesic effect of gabapentin in an animal model of CRPS-I: evidence for the involvement of spinal adenosine A1 receptor. J Peripher Nerv Syst. 2015 Dec;20(4):403-9. doi: 10.1111/jns.12149. [PMID:26456872] Manville RW, Abbott GW: Gabapentin Is a Potent Activator of KCNQ3 and KCNQ5 Potassium Channels. Mol Pharmacol. 2018 Oct;94(4):1155-1163. doi: 10.1124/mol.118.112953. Epub 2018 Jul 18. [PMID:30021858] Sills GJ: The mechanisms of action of gabapentin and pregabalin. Curr Opin Pharmacol. 2006 Feb;6(1):108-13. doi: 10.1016/j.coph.2005.11.003. Epub 2005 Dec 22. [PMID:16376147] Zuchora B, Wielosz M, Urbanska EM: Adenosine A1 receptors and the anticonvulsant potential of drugs effective in the model of 3-nitropropionic acid-induced seizures in mice. Eur Neuropsychopharmacol. 2005 Jan;15(1):85-93. [PMID:15572277] FDA Approved Drug Products: Neurontin (gabapentin) for oral use DPD Approved Drugs: Gabapentin MedSafe NZ: Gabapentin EMA Approved Drugs: Gabapentin FDA Approved Drugs: Gabapentin XR CaymenChem: Gabapentin MSDS |
PubChem Compound | 3446 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume